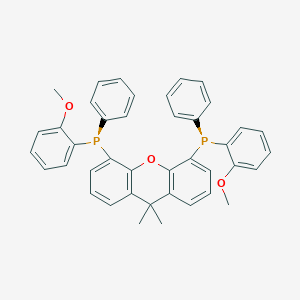
Rel-(1R,1'S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) typically involves the following steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where 9,9-dimethylxanthene is formed by reacting dimethylphenol with a suitable alkylating agent under acidic conditions.
Phosphine Ligand Attachment: The xanthene core is then functionalized with phosphine groups. This is achieved by reacting the xanthene derivative with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Methoxylation: The final step involves the introduction of methoxy groups to the phenyl rings. This is typically done using methanol and a catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to carry out the Friedel-Crafts alkylation and subsequent reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Substitution: Nucleophiles such as halides, under basic conditions.
Coordination: Transition metal salts (e.g., palladium chloride), under inert atmosphere.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution.
Metal Complexes: Formed from coordination with transition metals.
科学研究应用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Synthesis: Facilitates the synthesis of enantiomerically pure compounds, crucial in pharmaceuticals.
Biology
Enzyme Mimicry: Used in studies to mimic the activity of natural enzymes, aiding in the understanding of biochemical processes.
Medicine
Drug Development: Assists in the synthesis of chiral drugs, improving their efficacy and reducing side effects.
Industry
Material Science: Used in the development of new materials with specific optical and electronic properties.
作用机制
The compound exerts its effects primarily through its ability to coordinate with transition metals, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The chiral nature of the ligand allows for the selective formation of one enantiomer over another, which is crucial in asymmetric synthesis.
相似化合物的比较
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with similar applications in catalysis.
Uniqueness
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is unique due to its specific steric and electronic properties, which provide distinct advantages in certain catalytic processes. Its ability to form highly stable complexes with transition metals makes it particularly effective in challenging catalytic reactions.
This compound’s versatility and efficiency in asymmetric synthesis make it a valuable tool in both academic research and industrial applications.
属性
分子式 |
C41H36O3P2 |
|---|---|
分子量 |
638.7 g/mol |
IUPAC 名称 |
(R)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46+ |
InChI 键 |
UAVRIRWLEFEGBK-QWKHHPMFSA-N |
手性 SMILES |
CC1(C2=C(C(=CC=C2)[P@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


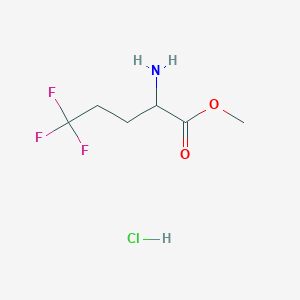
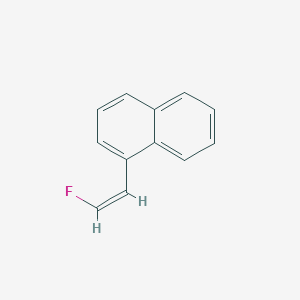
![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)

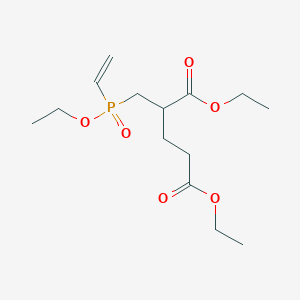

![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)


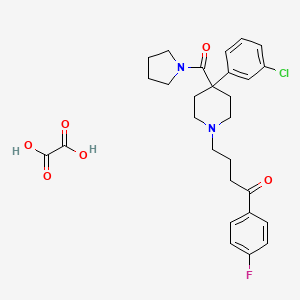

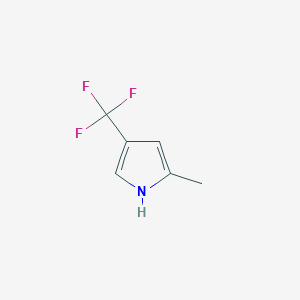
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)
